molecular formula C6H8N2O2 B1212163 1-Methylthymine CAS No. 4160-72-9

1-Methylthymine

Cat. No.: B1212163
CAS No.: 4160-72-9
M. Wt: 140.14 g/mol
InChI Key: GKMIDMKPBOUSBQ-UHFFFAOYSA-N
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Description

1-Methylthymine is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a pyrimidine nucleobase with the chemical formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by the addition of a methyl group at the nitrogen atom in the 1-position of the thymine ring, which distinguishes it from its parent compound.

Scientific Research Applications

1-Methylthymine has several applications in scientific research:

Safety and Hazards

When handling 1-Methylthymine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Future research directions for 1-Methylthymine could involve further studies of its self-pairing mediated by two and three Ag (i) ions . This could pave the way for subsequent UV investigations of the multi-metal mediated base pairs .

Mechanism of Action

Target of Action

1-Methylthymine (1MT) is a modified nucleobase, which is a crucial component of DNA. It primarily targets DNA molecules, specifically the nucleotide sequences, and plays a role in DNA replication and transcription .

Mode of Action

1MT interacts with its target, DNA, by integrating into the nucleotide sequences. It forms base pairs with adenine, similar to thymine, its non-methylated counterpart. The presence of the methyl group can alter the hydrogen bonding pattern, potentially leading to changes in the dna structure .

Biochemical Pathways

It may influence the accuracy of these processes, potentially leading to mutations

Pharmacokinetics

The pharmacokinetics of 1MT, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. It may be metabolized by enzymatic processes, and excreted via the kidneys . .

Result of Action

The incorporation of 1MT into DNA sequences can result in changes to the DNA structure, potentially leading to mutations. These mutations can have various effects at the molecular and cellular levels, depending on their nature and location within the genome .

Action Environment

The action of 1MT is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the stability of 1MT and its ability to integrate into DNA sequences. Additionally, the presence of other molecules, such as enzymes and cofactors, could influence the efficacy of 1MT’s action .

Biochemical Analysis

Biochemical Properties

1-Methylthymine plays a role in various biochemical reactions, particularly those involving nucleic acids. It interacts with enzymes such as DNA methyltransferases, which are responsible for adding methyl groups to DNA. This interaction can affect the methylation status of DNA, influencing gene expression and cellular function. Additionally, this compound can form hydrogen bonds with complementary nucleobases, affecting the stability and structure of DNA .

Cellular Effects

This compound can influence cellular processes by altering DNA methylation patterns. This can lead to changes in gene expression, affecting cell signaling pathways and cellular metabolism. In particular, this compound has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis. These changes can have significant effects on cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with DNA and DNA-binding proteins. It can bind to DNA methyltransferases, inhibiting their activity and preventing the methylation of specific DNA regions. This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can form hydrogen bonds with other nucleobases, affecting the stability and structure of DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function. At higher doses, it can lead to toxic effects, including DNA damage and cell death. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to DNA methylation and repair. It interacts with enzymes such as DNA methyltransferases and DNA repair proteins, influencing the methylation status and stability of DNA. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by nucleoside transporters and can bind to DNA-binding proteins, influencing its localization and accumulation within cells. These interactions can affect the stability and function of this compound .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with DNA and DNA-binding proteins. Its subcellular localization can be influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. These interactions can affect the activity and function of this compound within cells .

Preparation Methods

1-Methylthymine can be synthesized through various methods. One common synthetic route involves the methylation of thymine using iodomethane. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction can be summarized as follows:

Thymine+IodomethaneThis compound+Hydrogen Iodide\text{Thymine} + \text{Iodomethane} \rightarrow \text{this compound} + \text{Hydrogen Iodide} Thymine+Iodomethane→this compound+Hydrogen Iodide

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a basis for potential scale-up processes.

Chemical Reactions Analysis

1-Methylthymine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Methylthymine is similar to other methylated nucleobases, such as 1-methyluracil and 1-methylcytosine. its unique structure and properties make it distinct:

    1-Methyluracil: Lacks the methyl group at the 5-position found in thymine and its derivatives.

    1-Methylcytosine: Contains an amino group at the 4-position, which differentiates it from thymine derivatives.

These differences highlight the unique chemical and biological properties of this compound, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,5-dimethylpyrimidine-2,4-dione
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InChI

InChI=1S/C6H8N2O2/c1-4-3-8(2)6(10)7-5(4)9/h3H,1-2H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMIDMKPBOUSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30194426
Record name 1-Methylthymine
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4160-72-9
Record name 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione
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Record name 1-Methylthymine
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Record name 4-hydroxy-1,5-dimethyl-1,2-dihydropyrimidin-2-one
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Record name 1-METHYLTHYMINE
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Synthesis routes and methods

Procedure details

Thymine (2.0 g, 16 mmol), hexamethyl-disilazane (32 mL) and trimethyl silylchloride (4.1 mL) were added in 100 mL mad apple-type flask with a magnetic stirrer and allowed to stir for 17 hr. at 140° C. until the reaction solution became transparent. After the reaction solution was cooled to 60° C., the solution was added with methyl-iodide (10 mL) and was allowed to stir for 29 hr. at 60° C. Then, the reaction solution was added with 6 N aqueous acetic acid solution (6 mL×10) and subjected to evaporation under reduced pressure. The residues were dissolved by the addition of 2-propanol and insolubles were filtered out. The filtrate was added with ethanol-water mixture. The object was recrystallized in ethanol-water mixture to give white solids (1.6 g, yield, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1-Methylthymine has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol. [, , , , , , ]

ANone: Researchers have utilized a variety of spectroscopic techniques to investigate this compound, including:

  • Infrared (IR) Spectroscopy: Provides insights into the vibrational modes of the molecule, particularly useful for studying hydrogen bonding interactions. [, , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers information about the electronic transitions within the molecule, revealing details about its absorption and excited state behavior. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and dynamics of the molecule in solution. Both 1H NMR and 13C NMR have been employed. [, , ]
  • Electron Spin Resonance (ESR) Spectroscopy: Primarily used to study the formation and properties of free radicals generated from this compound upon exposure to radiation. [, , , , , ]
  • Resonance Raman Spectroscopy: Provides complementary information about the vibrational modes of the molecule, specifically those coupled to electronic transitions, shedding light on excited state structural dynamics. []
  • Gas Electron Diffraction (GED): Enables the determination of the three-dimensional structure of molecules in the gas phase. []
  • Photoelectron Spectroscopy: Measures the kinetic energy of electrons emitted from a molecule upon interaction with photons, providing information about the electronic structure and binding energies. [, ]
  • Terahertz Spectroscopy: Probes low-frequency vibrational modes that often correspond to intermolecular interactions, providing insights into the crystal packing and noncovalent interactions of this compound. []

ANone: this compound can interact with other molecules through various noncovalent interactions:

  • Hydrogen Bonding: Plays a crucial role in the formation of base pairs with adenine in DNA. Studies have investigated the hydrogen bonding patterns and energies of this compound complexes with water, 9-methyladenine, and other molecules. [, , , , , , ]
  • π-Stacking: Contributes to the stability of DNA structure by enabling interactions between adjacent base pairs. Theoretical studies have explored the relative stability of stacked versus hydrogen-bonded configurations of this compound dimers. []

ANone: UV irradiation of this compound primarily leads to the formation of cyclobutane pyrimidine dimers (CPDs), specifically the cis-syn and trans-syn isomers. These dimers are formed through a [2+2] cycloaddition reaction between the C5=C6 double bonds of two this compound molecules. [, , ]

ANone: Researchers have employed a wide range of computational methods, including:

  • Density Functional Theory (DFT): A widely used method for studying the electronic structure, geometry optimization, and vibrational frequencies of this compound and its complexes. Various DFT functionals, such as B3LYP, B3PW91, and BP86, have been used in combination with different basis sets. [, , , , , , , , , , ]
  • Coupled Cluster (CC) Methods: Highly accurate methods for describing electron correlation effects. CC2 and CCSD(T) have been utilized to investigate the excited state properties and accurate interaction energies of this compound. [, , ]
  • Molecular Dynamics (MD) Simulations: Employed to explore the conformational dynamics, interactions with solvent molecules, and potential energy surfaces of this compound. []

ANone: Ionizing radiation can induce various types of damage to this compound, leading to the formation of several free radical species:

  • Hydrogen Abstraction Radicals: Formed by the loss of a hydrogen atom from the methyl group (C5-CH2•) or from the N1 position (N1-CH2•). [, , ]
  • Hydrogen Addition Radicals: Generated by the addition of a hydrogen atom to the C6 position of the pyrimidine ring. [, , ]
  • Anion Radicals: Formed by the capture of an electron by the this compound molecule. These anion radicals can be protonated at different positions, such as O4. [, , , ]
  • Hydroxyl Adduct Radicals: Produced by the addition of a hydroxyl radical (•OH) to the C5 or C6 position of the pyrimidine ring. []
  • Phosphate Adduct Radicals: Formed in the presence of phosphate anions, where the phosphate group adds to the C6 position of the pyrimidine ring. []

ANone: The arrangement of molecules within the crystal lattice significantly influences the yield and types of free radicals formed upon irradiation. [, ]

    ANone: Coordination of metal ions, such as Pt(II) and Ag(I), to this compound can significantly influence the relative stabilities of its tautomers. Depending on the metal ion and the ancillary ligands, rare tautomers that are less stable in their free form may become favored upon complexation. [, ]

    ANone: Yes, several metal complexes featuring this compound as a ligand have been reported, including:

    • cis-[PtCl(1-MeThy)(PPh3)2]: A platinum(II) complex where this compound coordinates to the metal center through the N3 atom. []
    • [(dppf)Pt(1-MeTy(-H))(DMF)]BF4•CH2Cl2: A platinum(II) complex containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) as an ancillary ligand, with this compound deprotonated at the N3 position and coordinated to platinum. []
    • [Ag2(1MT)(1MT-H)]+ and [Ag3(1MT-H)2]+: Silver(I) complexes where this compound and its deprotonated form bridge two or three silver ions, respectively. []

    ANone: While this compound itself is primarily a model compound for studying DNA, its derivatives and metal complexes have potential applications in various fields:

      ANone: Future research on this compound could focus on:

      • Exploring the Excited State Dynamics: Investigating the role of the "dark state" observed in gas-phase experiments and its implications for the photostability of DNA. [, , ]

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